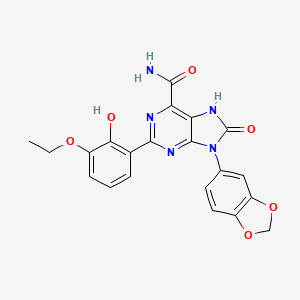![molecular formula C18H18F3NO2S B2906877 N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 1797268-39-3](/img/structure/B2906877.png)
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with oxan-4-yl, thiophen-2-ylmethyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Oxan-4-yl Group: This step may involve the reaction of the intermediate with oxan-4-yl halide in the presence of a base.
Attachment of the Thiophen-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction using thiophen-2-ylmethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylmethyl group can yield thiophen-2-ylmethyl sulfoxide or sulfone.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the trifluoromethyl group.
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
Propiedades
IUPAC Name |
N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-3-13(4-6-14)17(23)22(12-16-2-1-11-25-16)15-7-9-24-10-8-15/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPJCFGEPZDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
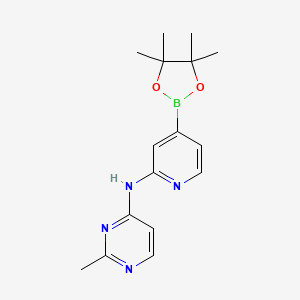
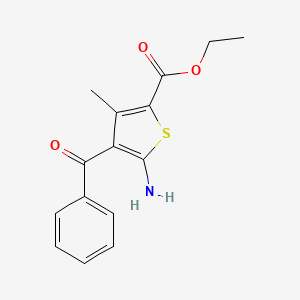
![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide](/img/structure/B2906797.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2906802.png)
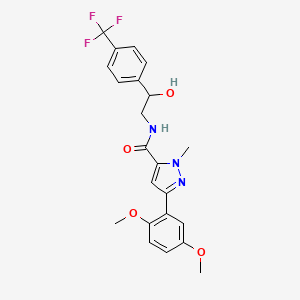
![3-[3-(3,5-dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2906809.png)
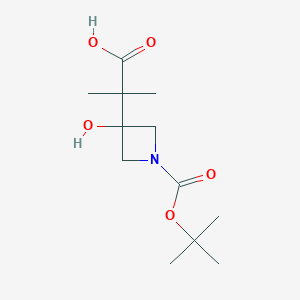
![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2906811.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2906812.png)
![2-(phenylformamido)-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide](/img/structure/B2906813.png)
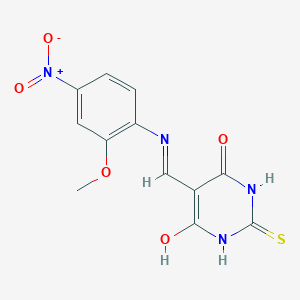
![N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2906815.png)

